![molecular formula C62H98B2N2O4 B13980102 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole is a complex organic compound that belongs to the class of indolo[3,2-b]carbazoles. This compound is characterized by its unique structure, which includes two hexyldecyl side chains and two dioxaborolan groups. It is primarily used in advanced materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Vorbereitungsmethoden
The synthesis of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the desired product.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Analyse Chemischer Reaktionen
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole can undergo various chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The dioxaborolan groups can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole has several scientific research applications:
Organic Semiconductors: It is used in the development of organic semiconductors for electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic cells (OPVs) due to its excellent light-absorbing properties and charge transport capabilities.
Materials Science: It is studied for its potential use in advanced materials, including polymers and nanocomposites, for various industrial applications.
Wirkmechanismus
The mechanism of action of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves its ability to participate in electronic interactions and charge transport processes. The dioxaborolan groups facilitate the formation of stable boronate esters, which are crucial for cross-coupling reactions. The indolo[3,2-b]carbazole core provides a conjugated system that enhances the compound’s electronic properties, making it suitable for use in electronic and photovoltaic applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole include:
3,9-Dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole: This compound is a precursor in the synthesis of the target compound and shares a similar core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound also contains dioxaborolan groups and is used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with dioxaborolan groups, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the indolo[3,2-b]carbazole core with the dioxaborolan groups, providing a balance of electronic properties and reactivity that is advantageous for advanced materials applications.
Eigenschaften
Molekularformel |
C62H98B2N2O4 |
|---|---|
Molekulargewicht |
957.1 g/mol |
IUPAC-Name |
5,11-bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C62H98B2N2O4/c1-13-17-21-25-27-31-35-47(33-29-23-19-15-3)45-65-55-41-49(63-67-59(5,6)60(7,8)68-63)37-39-51(55)53-44-58-54(43-57(53)65)52-40-38-50(64-69-61(9,10)62(11,12)70-64)42-56(52)66(58)46-48(34-30-24-20-16-4)36-32-28-26-22-18-14-2/h37-44,47-48H,13-36,45-46H2,1-12H3 |
InChI-Schlüssel |
ZZERPQDTIDGDOH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CC(CCCCCC)CCCCCCCC)C6=C(N5CC(CCCCCC)CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


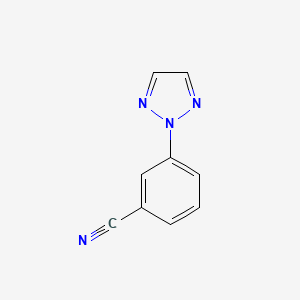
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
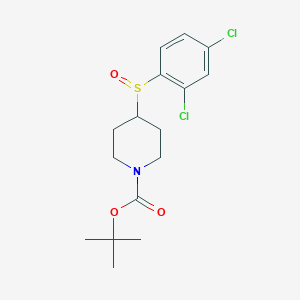

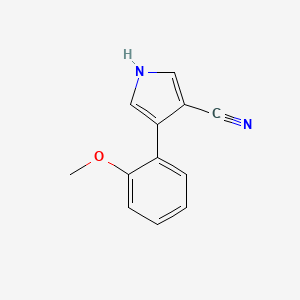
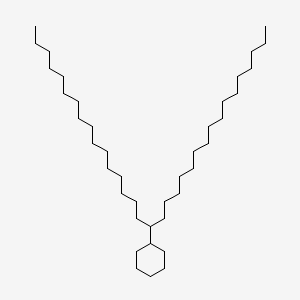
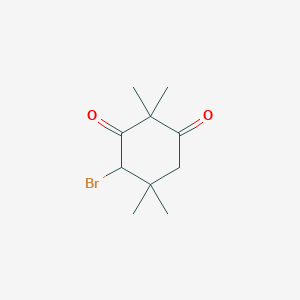
dimethyl-](/img/structure/B13980061.png)

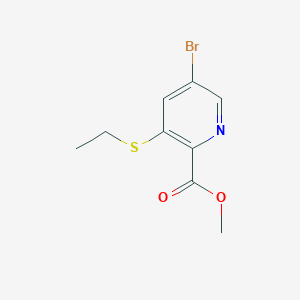
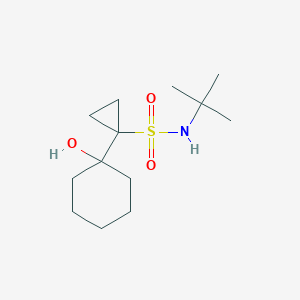
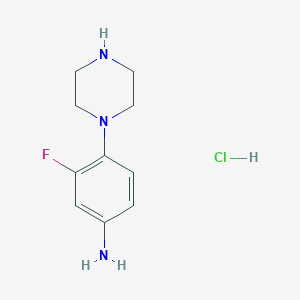

![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
